3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound that features a quinazolinone moiety, a sulfonamide group, and a chlorinated benzene ring. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.
Introduction of the sulfonamide group: This step often involves the reaction of the quinazolinone derivative with a sulfonyl chloride in the presence of a base.
Chlorination: The final step may involve the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinazolinone moiety.
Reduction: Reduction reactions could target the nitro groups if present or reduce the quinazolinone to a dihydroquinazoline.
Substitution: The chlorinated benzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential therapeutic agent for treating diseases like cancer, bacterial infections, or inflammatory conditions.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might:
Inhibit enzyme activity: By binding to the active site or allosteric site of an enzyme.
Modulate receptor activity: By acting as an agonist or antagonist at receptor sites.
Disrupt cellular processes: By interfering with DNA replication, protein synthesis, or cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 2-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Uniqueness
The unique combination of the quinazolinone moiety, sulfonamide group, and chlorinated benzene ring in this compound may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-11-9-16(10-12-17)24-29(27,28)18-6-4-5-15(22)13-18/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITVOPFYWNXQBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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